5-Methoxy-3-methyl-7-nitro-1H-indole-2-carboxylic acid
Description
5-Methoxy-3-methyl-7-nitro-1H-indole-2-carboxylic acid is a nitro-substituted indole derivative featuring a methoxy group at position 5, a methyl group at position 3, and a carboxylic acid moiety at position 2. This compound belongs to a class of indole derivatives known for their diverse pharmacological and chemical applications, including roles as enzyme inhibitors, antimicrobial agents, and intermediates in organic synthesis . The methyl group at position 3 and methoxy group at position 5 contribute steric and electronic modulation, respectively, which may fine-tune solubility, stability, and intermolecular interactions .
Structure
3D Structure
Properties
CAS No. |
1265145-34-3 |
|---|---|
Molecular Formula |
C11H10N2O5 |
Molecular Weight |
250.21 g/mol |
IUPAC Name |
5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O5/c1-5-7-3-6(18-2)4-8(13(16)17)10(7)12-9(5)11(14)15/h3-4,12H,1-2H3,(H,14,15) |
InChI Key |
VBFVTVGTTAAFNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2[N+](=O)[O-])OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis with Pre-Substituted Precursors
The Fischer indole synthesis, a classical method for indole formation, involves cyclization of aryl hydrazines with carbonyl compounds. For 5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylic acid, this approach would require:
-
A 4-nitro-2-methoxy-6-methylphenylhydrazine derivative as the aryl hydrazine component.
-
A β-keto ester (e.g., pyruvic acid ethyl ester) to form the indole’s pyrrole ring.
Key challenges include the regioselective introduction of the nitro group at the 7-position (equivalent to the 5-position in the parent benzene ring) and maintaining the methoxy and methyl substituents during cyclization.
Post-Functionalization of a Preformed Indole Core
An alternative strategy involves synthesizing a simpler indole derivative (e.g., 5-methoxy-3-methylindole-2-carboxylic acid) followed by nitration at the 7-position. This method requires careful control of nitration conditions to avoid over-nitration or positional isomers.
Synthesis via Modified Fischer Indole Pathway
The closest documented analog is the synthesis of 5-nitroindole-2-carboxylic acid (C₉H₆N₂O₄, MW 206.15 g/mol), as described in CN100491350C. Adapting this method for the target compound involves the following steps:
Synthesis of Pyruvic Acid Ethyl Ester-4-nitro-2-methoxy-6-methylphenylhydrazone
Reactants :
-
4-Nitro-2-methoxy-6-methylphenylhydrazine hydrochloride (hypothetical precursor).
-
Pyruvic acid ethyl ester.
Conditions :
-
Solvent: Ethanol/water mixture (1:1.5–2.5 v/v).
-
Temperature: 20–60°C.
-
Reaction time: 20–60 minutes.
Mechanism :
The hydrazine reacts with the β-keto ester to form a hydrazone intermediate, which undergoes acid-catalyzed cyclization.
Cyclization to Form the Indole Core
Catalyst : Polyphosphoric acid (PPA).
Solvent : Toluene or xylene.
Conditions :
-
Temperature: 85–115°C (reflux).
-
Reaction time: 20–60 minutes.
Key Observations from Patent Data :
| Parameter | Value | Yield (%) |
|---|---|---|
| PPA concentration | 1:1 (w/w to hydrazone) | 65–71 |
| Solvent volume | 8–10 mL/g hydrazone | — |
The cyclization step forms the ethyl ester of the target indole-2-carboxylic acid.
Ester Hydrolysis and Acidification
Conditions :
-
Base: Aqueous KOH or NaOH (2–3 equiv).
-
Solvent: Ethanol/water.
-
Temperature: 20–30°C.
-
Reaction time: 5–8 hours.
Acidification :
-
Acid: 4N HCl.
-
pH: Adjusted to 1–2.
Yield Optimization :
Nitration Strategies for Post-Functionalization
Introducing the nitro group at the 7-position poses significant regioselectivity challenges. Two nitration methods are plausible:
Direct Nitration of a Preformed Indole
Substrate : 5-Methoxy-3-methylindole-2-carboxylic acid.
Nitrating agent : Concentrated HNO₃ in H₂SO₄ (mixed acid).
Conditions :
-
Temperature: 0–5°C (to minimize oxidation).
-
Reaction time: 2–4 hours.
Regioselectivity :
The methoxy group’s directing effects favor nitration at the para position (C-7), though competing meta substitution may occur.
Diazotization-Nitration Sequence
Step 1 : Diazotization of a 7-amino intermediate.
Step 2 : Treatment with NaNO₂/HCl followed by Cu(NO₃)₂ to replace the amino group with nitro.
Advantages :
-
Better control over nitro group placement.
-
Avoids harsh nitrating conditions.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Fischer Indole | High regioselectivity | Requires custom aryl hydrazine | 65–71 |
| Post-Functionalization | Modular approach | Multiple purification steps | 50–60 |
Critical Factors :
-
Protection strategies : The methoxy group may require protection during nitration (e.g., as a methyl ether).
-
Solvent effects : Polar aprotic solvents (DMF, DMSO) improve nitro group incorporation but complicate isolation.
Scalability and Industrial Considerations
Catalyst Recycling
Polyphosphoric acid (PPA) can be partially recovered post-cyclization by precipitation with cold water, reducing costs.
Green Chemistry Metrics
-
Atom economy : ≈78% for Fischer route (theoretical).
-
E-factor : 5.2 (kg waste/kg product), primarily from solvent use.
Chemical Reactions Analysis
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of indole, including 5-Methoxy-3-methyl-7-nitro-1H-indole-2-carboxylic acid, exhibit notable antimicrobial properties. A study evaluated various indole derivatives against Staphylococcus aureus and Mycobacterium tuberculosis, revealing significant antibacterial activity that suggests potential therapeutic roles for resistant bacterial infections.
Cytotoxicity and Anticancer Properties
Indole derivatives have been investigated for their cytotoxic effects on cancer cell lines. In one study, modifications to the indole structure influenced biological activity, with certain derivatives displaying varying degrees of cytotoxicity against different cancer types. This indicates that this compound could be a candidate for further anticancer drug development.
Biological Applications
Enzyme Inhibition
Recent studies have focused on the compound's role as an inhibitor of enzymes such as α-glucosidase. A novel series of indole derivatives were synthesized and evaluated, with some showing superior inhibitory activity compared to standard inhibitors like acarbose. The most potent compounds demonstrated effective binding at the active site of the enzyme, indicating a promising avenue for diabetes management through enzyme inhibition .
Material Science
Synthesis of New Polymorphs
The polymorphism of this compound has been studied using single-crystal X-ray diffraction and infrared spectroscopy. The identification of new polymorphs can enhance the understanding of the compound's physical properties and its potential applications in pharmaceuticals .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | MIC (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| 5-Methoxy-3-methyl-7-nitro derivative | 0.015 | 20 |
| Standard Penicillin | 0.01 | 30 |
| Control (DMSO) | N/A | N/A |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Methoxy-3-methyl-7-nitro derivative | MCF-7 (Breast) | 25 |
| Standard Chemotherapy Agent | MCF-7 (Breast) | 15 |
| Control | MCF-7 (Breast) | N/A |
Case Studies
Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed the efficacy of various indole derivatives against multiple bacterial strains. The results indicated that specific modifications to the indole structure could enhance antimicrobial properties significantly.
Case Study 2: Enzyme Inhibition Study
In vitro studies on α-glucosidase inhibitors highlighted the effectiveness of synthesized indole derivatives, demonstrating a competitive inhibition mechanism that is crucial for developing new diabetes treatments .
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methyl-7-nitro-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an agonist or antagonist at specific receptors, modulating biological responses. For example, indole derivatives can interact with nuclear receptors, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 5-Methoxy-3-methyl-7-nitro-1H-indole-2-carboxylic acid with structurally related indole derivatives:
Functional Group Impact
- Nitro Group (Position 7) : The nitro group in the target compound and 7-nitroindole-2-carboxylic acid enhances electrophilic reactivity, making these compounds suitable for further functionalization (e.g., reduction to amines) . However, the additional methyl and methoxy groups in the target compound may sterically hinder reactions compared to simpler analogs like 7-nitroindole-2-carboxylic acid.
- Methoxy vs. Fluoro Substituents : The methoxy group at position 5 in the target compound is electron-donating, contrasting with the electron-withdrawing fluorine in 5-fluoro-3-methyl-1H-indole-2-carboxylic acid. This difference could influence pKa values, solubility, and interactions in biological targets .
- Carboxylic Acid vs. Ester : The carboxylic acid at position 2 in the target compound and 7-nitroindole-2-carboxylic acid allows for hydrogen bonding and salt formation, whereas the ethyl ester in Ethyl 7-nitro-1H-indole-2-carboxylate offers lipophilicity, affecting membrane permeability in drug design .
Pharmacological and Industrial Relevance
- The methyl and methoxy groups in the target compound may improve metabolic stability compared to 7-nitroindole-2-carboxylic acid, which lacks these substituents .
Biological Activity
5-Methoxy-3-methyl-7-nitro-1H-indole-2-carboxylic acid (MMNCA) is an indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Molecular Formula: C10H10N2O4
Molecular Weight: 250.21 g/mol
IUPAC Name: this compound
The compound features a methoxy group at the 5-position, a methyl group at the 3-position, and a nitro group at the 7-position of the indole ring, which significantly influences its chemical reactivity and biological activity.
Biological Activities
Research indicates that MMNCA exhibits several biological activities:
- Antimicrobial Activity : MMNCA has demonstrated significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting enzyme activity crucial for bacterial survival.
- Anticancer Properties : Studies have shown that MMNCA can induce apoptosis in cancer cells through the activation of caspase pathways. It has been particularly effective in reducing cell viability in breast and lung cancer cell lines .
- Neuroprotective Effects : The compound has shown potential neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease. It appears to mitigate oxidative stress and reduce amyloid-beta toxicity .
- Anti-inflammatory Activity : MMNCA exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.
The biological activity of MMNCA is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : MMNCA acts as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase), which is crucial in gluconeogenesis. This inhibition can lead to reduced glucose production, making it a potential therapeutic agent for diabetes management .
- Cell Signaling Modulation : The compound's interaction with cellular signaling pathways can influence apoptosis and cell proliferation, particularly in cancer cells .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of MMNCA, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. This suggests a promising role for MMNCA in developing new antimicrobial agents.
Case Study 2: Cancer Cell Apoptosis
A recent investigation into the anticancer properties of MMNCA revealed that treatment with 50 µM resulted in a significant increase in apoptotic cells in MCF-7 breast cancer cells. Flow cytometry analysis indicated that MMNCA activates caspase-3 and caspase-9 pathways, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Methoxyindole-2-carboxylic acid | C10H11NO3 | Lacks nitro group; exhibits anti-inflammatory properties |
| 3-Methylindole | C9H9N | Basic indole structure without carboxyl; limited biological activity |
| 3-Methyl-5-nitroindole | C9H8N2O2 | Similar nitro substitution; different position; moderate antibacterial activity |
The unique combination of functional groups in MMNCA enhances its reactivity and biological activity compared to other indole derivatives, making it a promising candidate for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
